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Compound of Interest

Compound Name: Ethyl biphenyl-2-carboxylate

Cat. No.: B011600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
biphenyl-2-carboxylate (also known as ethyl 2-phenylbenzoate). Due to the limited availability

of published experimental spectra for this specific isomer, this document presents a

combination of predicted data based on established spectroscopic principles and data from

analogous compounds. Detailed experimental protocols for acquiring such data are also

provided.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for ethyl biphenyl-2-carboxylate. These predictions

are based on the analysis of substituent effects and comparison with spectral data of similar

compounds, such as ethyl benzoate and other biphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 Multiplet 1H
Aromatic H (ortho to

COOEt)

~7.2-7.6 Multiplet 8H Aromatic H

~4.2-4.4 Quartet 2H -OCH₂CH₃

~1.2-1.4 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~167 C=O (Ester)

~140-145 Quaternary Aromatic C

~127-132 Aromatic CH

~61 -OCH₂CH₃

~14 -OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2980-2900 Medium Aliphatic C-H stretch

~1720 Strong C=O (Ester) stretch

~1600, 1480 Medium-Weak Aromatic C=C stretch

~1270, 1100 Strong C-O stretch
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Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

226 High [M]⁺ (Molecular Ion)

197 Medium [M - C₂H₅]⁺

181 High [M - OC₂H₅]⁺

152 Medium [C₁₂H₈]⁺ (Biphenylene)

105 Low [C₆H₅CO]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a general

framework for acquiring the spectroscopic data of ethyl biphenyl-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of ethyl biphenyl-2-carboxylate in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-

noise ratio.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

The data is processed with a Fourier transform, and the baseline is corrected.
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¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each unique carbon atom.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As ethyl biphenyl-2-carboxylate is expected to be a liquid or a low-

melting solid at room temperature, a thin film is prepared by placing a drop of the neat

sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The background spectrum is automatically subtracted from the sample spectrum to yield

the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of ethyl biphenyl-2-carboxylate in a volatile organic

solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the

mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum, showing the relative intensity of each ion.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of an organic compound like ethyl biphenyl-2-carboxylate.
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[https://www.benchchem.com/product/b011600#ethyl-biphenyl-2-carboxylate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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